molecular formula C22H23N3O4S2 B12199223 2-{2-[(4-methylbenzenesulfonyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl}-N-(2-methylphenyl)acetamide

2-{2-[(4-methylbenzenesulfonyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl}-N-(2-methylphenyl)acetamide

Cat. No.: B12199223
M. Wt: 457.6 g/mol
InChI Key: XZOONSALVBJOBV-ZNTNEXAZSA-N
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Description

2-{2-[(4-methylbenzenesulfonyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl}-N-(2-methylphenyl)acetamide is a complex organic compound that features a thiazolidinone ring, a sulfonyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-methylbenzenesulfonyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl}-N-(2-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Acetamide Moiety: This step involves the reaction of the intermediate with 2-methylphenylamine and acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include sulfides.

    Substitution: Products depend on the nucleophile used but can include various substituted acetamides.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology

In biological research, it is used to study enzyme inhibition and protein-ligand interactions due to its unique structural features.

Medicine

Industry

In the industrial sector, it can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{2-[(4-methylbenzenesulfonyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes, inhibiting their activity. The thiazolidinone ring can interact with proteins, affecting their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{2-[(4-methylphenyl)sulfonyl]imino}-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl}-N-(2-methylphenyl)acetamide
  • **2-{2-[(4-methylphenyl)sulfonyl]imino}-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl}-N-(2-methylphenyl)acetamide

Uniqueness

The unique combination of the thiazolidinone ring, sulfonyl group, and acetamide moiety in 2-{2-[(4-methylbenzenesulfonyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl}-N-(2-methylphenyl)acetamide gives it distinct chemical and biological properties that are not found in other similar compounds. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H23N3O4S2

Molecular Weight

457.6 g/mol

IUPAC Name

N-(2-methylphenyl)-2-[(2E)-2-(4-methylphenyl)sulfonylimino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetamide

InChI

InChI=1S/C22H23N3O4S2/c1-4-13-25-21(27)19(14-20(26)23-18-8-6-5-7-16(18)3)30-22(25)24-31(28,29)17-11-9-15(2)10-12-17/h4-12,19H,1,13-14H2,2-3H3,(H,23,26)/b24-22+

InChI Key

XZOONSALVBJOBV-ZNTNEXAZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\N(C(=O)C(S2)CC(=O)NC3=CC=CC=C3C)CC=C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2N(C(=O)C(S2)CC(=O)NC3=CC=CC=C3C)CC=C

Origin of Product

United States

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